molecular formula C13H22O3 B13511988 Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B13511988
M. Wt: 226.31 g/mol
InChI Key: NERHZOMGZCBHMO-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate typically involves multistep organic reactions. One common method is the Diels-Alder reaction, followed by functional group modifications. For example, starting with a diene and a dienophile, the Diels-Alder reaction forms the bicyclic core. Subsequent steps include hydroxylation, methylation, and esterification to introduce the hydroxyl, methyl, and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate is unique due to the combination of its bicyclic structure with hydroxyl, methyl, and ethyl ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C13H22O3/c1-3-16-11(15)13-8-4-6-12(2,10(13)14)7-5-9-13/h10,14H,3-9H2,1-2H3

InChI Key

NERHZOMGZCBHMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1O)(CCC2)C

Origin of Product

United States

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